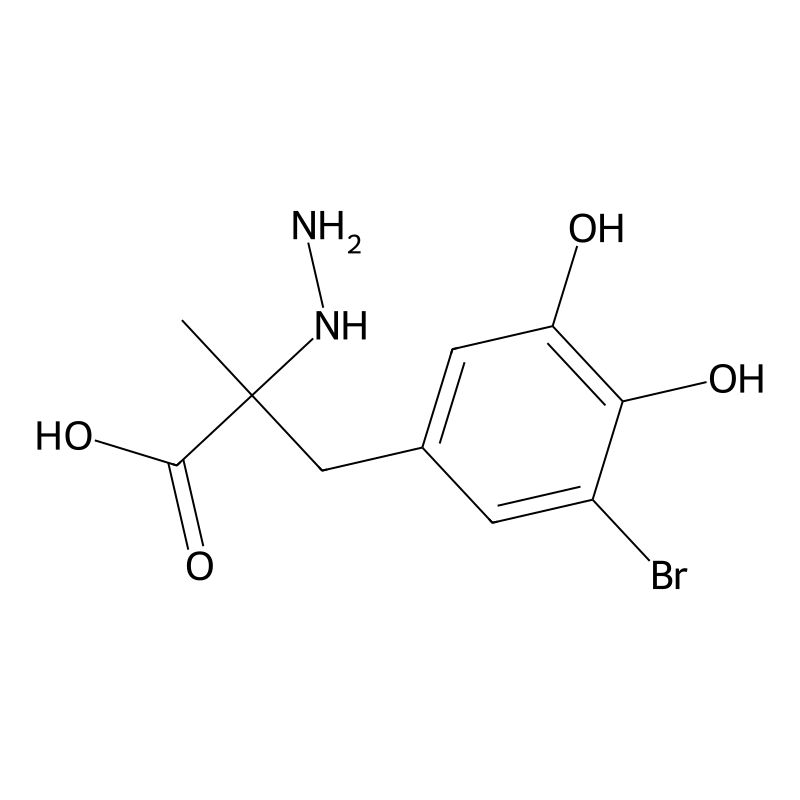3-Bromo Carbidopa

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Quality Control and Assurance:
3-Bromo Carbidopa plays a crucial role in the quality control and assurance processes of Carbidopa, a medication used to treat Parkinson's disease. It serves as a working standard or secondary reference standard []. This means it helps ensure the consistency and purity of commercially produced Carbidopa and related formulations []. Additionally, 3-Bromo Carbidopa can be utilized during the Abbreviated New Drug Application (ANDA) filing process with the FDA []. This application allows for the approval of generic versions of already established drugs, and 3-Bromo Carbidopa helps demonstrate the bioequivalence of the generic drug to the brand name version [].
3-Bromo Carbidopa is a chemical compound that serves as a derivative of Carbidopa, which is primarily used in the treatment of Parkinson's disease. Its molecular formula is C10H12BrN2O4, and it has a molecular weight of approximately 288.12 g/mol. The compound features a bromine atom substituted at the 3-position of the phenyl ring of Carbidopa, which can influence its chemical properties and biological interactions. While 3-Bromo Carbidopa does not possess therapeutic value, it is often regarded as an impurity or byproduct in the synthesis of Carbidopa itself, arising from bromination reactions during its production.
3-Bromo Carbidopa is not a therapeutic agent and has no known mechanism of action in the human body.
There is no dedicated research on the safety hazards of 3-Bromo Carbidopa. However, considering its structural relation to Carbidopa, it is likely to share some of its properties. Carbidopa is generally well-tolerated, but side effects like nausea, vomiting, and dizziness can occur [].
As an unwanted impurity, the presence of 3-Bromo Carbidopa in Carbidopa medication needs to be minimized to ensure the efficacy and safety of the drug. Regulatory bodies set strict limits on the acceptable amount of impurities in pharmaceutical products [].
- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can yield alcohols or amines when treated with reducing agents such as sodium borohydride.
- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, leading to diverse derivatives depending on the nucleophile used.
Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Sodium borohydride in methanol.
- Substitution: Nucleophiles such as amines or thiols in the presence of a base.
The synthesis of 3-Bromo Carbidopa typically involves the bromination of Carbidopa. A common method includes reacting Carbidopa with a brominating agent such as N-bromosuccinimide in a solvent like dimethylformamide under controlled temperature conditions. This process aims to selectively introduce the bromine atom at the 3-position without over-bromination.
Industrial Production Methods
In industrial settings, similar synthetic routes are employed but scaled up for higher yields and purity. Techniques such as recrystallization or chromatography are utilized for purification after synthesis.
3-Bromo Carbidopa is primarily used in quality control processes for Carbidopa formulations. It acts as a secondary reference standard to ensure the consistency and purity of commercially produced Carbidopa. Additionally, it plays a role in the Abbreviated New Drug Application process for generic drug approval by demonstrating bioequivalence to established formulations.
Several compounds share structural similarities with 3-Bromo Carbidopa. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Carbidopa | Core structure | Therapeutic agent for Parkinson's disease |
| 2-Bromo Carbidopa | Similar bromination | Different bromination position (2-position) |
| Levodopa | Core structure | Precursor to dopamine; crosses blood-brain barrier |
| Dihydroxyphenylalanine | Core structure | Directly involved in dopamine synthesis |
Uniqueness of 3-Bromo Carbidopa
The uniqueness of 3-Bromo Carbidopa lies in its specific bromination at the 3-position, which may affect steric hindrance and interactions with enzymes compared to its parent compound, Carbidopa. While it does not exhibit therapeutic effects, its role as an impurity highlights the importance of controlling synthesis processes in pharmaceutical production.








